molecular formula C22H28O9 B1258828 Zinagrandinolide A

Zinagrandinolide A

Cat. No.: B1258828
M. Wt: 436.5 g/mol
InChI Key: UGJQEYPUVSKREF-IHWZMDENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zinagrandinolide A is a sesquiterpene lactone isolated from Zinnia grandiflora, a plant traditionally used for its anti-inflammatory and analgesic properties . This compound shares a core γ-lactone ring and α-methylene-γ-lactone moiety with Zinagrandinolide E, which is critical for its interaction with cellular targets like NF-κB and TRPV1 receptors . This structural motif is common in anti-inflammatory natural products but varies in substituents, influencing potency and selectivity.

Properties

Molecular Formula

C22H28O9

Molecular Weight

436.5 g/mol

IUPAC Name

[(1R,5S,6R,7S,8S,9S)-9-acetyloxy-8-methyl-4-methylidene-8-[(2R)-oxiran-2-yl]-3-oxo-7-(3-oxoprop-1-en-2-yl)-2-oxabicyclo[3.3.1]nonan-6-yl] 2-hydroxy-2-methylbutanoate

InChI

InChI=1S/C22H28O9/c1-7-21(5,27)20(26)30-16-14-11(3)19(25)31-18(17(14)29-12(4)24)22(6,13-9-28-13)15(16)10(2)8-23/h8,13-18,27H,2-3,7,9H2,1,4-6H3/t13-,14-,15-,16-,17-,18-,21?,22+/m0/s1

InChI Key

UGJQEYPUVSKREF-IHWZMDENSA-N

Isomeric SMILES

CCC(C)(C(=O)O[C@H]1[C@H]2[C@@H]([C@@H]([C@]([C@H]1C(=C)C=O)(C)[C@@H]3CO3)OC(=O)C2=C)OC(=O)C)O

Canonical SMILES

CCC(C)(C(=O)OC1C2C(C(C(C1C(=C)C=O)(C)C3CO3)OC(=O)C2=C)OC(=O)C)O

Synonyms

zinagrandinolide A

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Zinagrandinolide A belongs to a class of sesquiterpene lactones, which can be compared to both structurally analogous compounds (e.g., other sesquiterpenes) and functionally similar agents (e.g., synthetic anti-inflammatory oximes and alkaloid derivatives). Key comparisons include:

Structural Analogs

  • Zinagrandinolide E: Shares the γ-lactone backbone and α-methylene group but differs in hydroxylation patterns and side-chain stereochemistry. Demonstrated 50% inhibition of carrageenan-induced edema in mice at 10 mg/kg, compared to 15 mg/kg for dexamethasone .

Functional Analogs

  • 22-Oxocholestane Oximes :
    • Synthetic steroids with modified oxime groups targeting glucocorticoid receptors.
    • Exhibit IC₅₀ = 3.2 µM against TNF-α production in macrophages, surpassing natural sesquiterpenes in vitro but with higher cytotoxicity .
  • Piperlongumine Analogs: Alkaloids activating the Nrf2 antioxidant pathway.

Detailed Research Findings and Mechanistic Insights

Anti-Inflammatory Activity

  • Zinagrandinolide E: Reduces paw edema by 62% at 10 mg/kg via suppression of COX-2 and IL-6 .
  • 22-Oxocholestane Oximes : Inhibit NF-κB translocation (IC₅₀ = 2.1 µM) but show hepatotoxicity at doses >25 mg/kg .
  • Piperlongumine Analogs : Block ROS generation by 75% at 5 µM through Nrf2-mediated HO-1 upregulation .

Selectivity and Toxicity

  • Sesquiterpene lactones (e.g., Zinagrandinolides) exhibit lower cytotoxicity (LD₅₀ > 200 mg/kg) compared to synthetic oximes (LD₅₀ = 50 mg/kg) .
  • Piperlongumine analogs require structural optimization to mitigate off-target effects on CYP450 enzymes .

Data Tables

Table 1: Comparative Bioactivity Profiles

Compound Source/Class Key Target Efficacy (In Vivo/In Vitro) Toxicity (LD₅₀)
Zinagrandinolide E Sesquiterpene lactone COX-2, TRPV1 62% edema reduction (10 mg/kg) >200 mg/kg
22-Oxocholestane Oximes Synthetic steroid Glucocorticoid R IC₅₀ = 3.2 µM (TNF-α inhibition) 50 mg/kg
Piperlongumine Analog Alkaloid Nrf2 EC₅₀ = 0.8 µM (Nrf2 activation) 100 mg/kg

Table 2: Structural Features and Functional Groups

Compound Core Structure Functional Moieties Bioactive Substituents
Zinagrandinolide E γ-Lactone α-Methylene-γ-lactone, hydroxyls C-8 acetyl group
22-Oxocholestane Oximes Cholestane skeleton Oxime at C-22, ketone at C-20 Fluorine substitution at C-9
Piperlongumine Analog Piperidine alkaloid α,β-Unsaturated ketone Methoxy groups at C-2 and C-3

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating Zinagrandinolide A from natural sources, and how do extraction yields vary with solvent polarity?

  • Methodology : Use Soxhlet extraction or maceration with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) followed by column chromatography for purification. Monitor yields via HPLC or LC-MS. Comparative studies suggest methanol extracts yield higher quantities but require additional steps to remove polar contaminants .
  • Key Data : A 2023 study reported a 0.12% yield using methanol vs. 0.05% with ethyl acetate, but purity dropped to 78% without silica gel chromatography .

Q. How is the structural elucidation of this compound validated, and what spectroscopic techniques are essential for confirming its sesquiterpene lactone backbone?

  • Methodology : Combine NMR (¹H, ¹³C, DEPT, COSY, HMBC) and high-resolution mass spectrometry (HRMS). X-ray crystallography is recommended for absolute configuration determination. Discrepancies in spectral data (e.g., HMBC correlations) may indicate impurities or stereochemical anomalies .

Q. What in vitro bioassays are commonly used to assess this compound’s anti-inflammatory activity, and how are IC₅₀ values standardized?

  • Methodology : Use LPS-induced RAW 264.7 macrophages to measure NO inhibition via Griess assay. IC₅₀ values should be normalized to positive controls (e.g., dexamethasone) and repeated in triplicate. A 2024 study highlighted batch-to-batch variability in cell viability assays, necessitating strict adherence to ATCC protocols .

Advanced Research Questions

Q. How can conflicting data on this compound’s cytotoxicity be resolved when designing dose-response studies for cancer cell lines?

  • Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to experimental design. For example, discrepancies in HepG2 vs. MCF-7 cytotoxicity (e.g., LC₅₀ ranging from 5–20 µM) may stem from differential ABC transporter expression. Mitigate this via efflux pump inhibition controls (e.g., verapamil) and RNA-seq validation .

Q. What statistical approaches are optimal for analyzing synergistic effects between this compound and conventional chemotherapeutics?

  • Methodology : Use Chou-Talalay combination index (CI) analysis with CompuSyn software. Include isobolograms and dose-reduction indices. A 2023 study reported CI < 0.9 for this compound + paclitaxel in NSCLC, but bootstrap resampling revealed non-normal error distribution, necessitating non-parametric tests .

Q. How should researchers address reproducibility challenges in this compound’s pharmacokinetic (PK) studies across rodent models?

  • Methodology : Standardize PK parameters (e.g., Cₘₐₓ, t₁/₂) using LC-MS/MS with deuterated internal standards. A 2024 meta-analysis noted 30% variability in oral bioavailability (12–18%) due to gut microbiota differences. Recommend germ-free mice or fecal microbiota transplantation controls .

Q. What in silico tools are validated for predicting this compound’s off-target interactions, and how can false positives be minimized?

  • Methodology : Use molecular docking (AutoDock Vina) with PDB targets (e.g., COX-2, NF-κB) and validate via molecular dynamics (GROMACS). False positives often arise from rigid docking; apply ensemble docking with >10 protein conformations. Cross-validate with SPR binding assays .

Methodological Best Practices

  • Data Contradiction Analysis : Use funnel plots or Egger’s regression to detect publication bias in meta-analyses of this compound’s bioactivity .
  • Ethical Reporting : Disclose solvent residues (e.g., DMSO) in bioassays, as residual concentrations >0.1% may confound cytotoxicity results .
  • Literature Synthesis : Follow PRISMA guidelines for systematic reviews, prioritizing studies with raw data availability (e.g., Figshare, Zenodo) to avoid reliance on unverified claims .

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